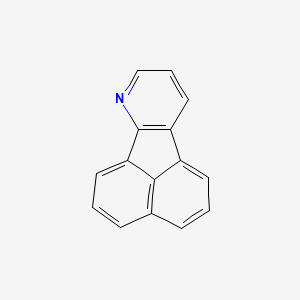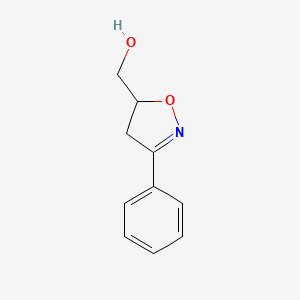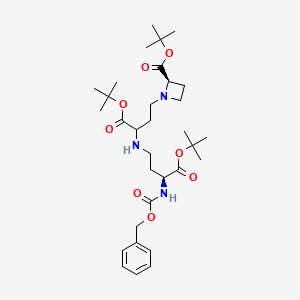
7-Azafluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azafluoranthene is a nitrogen-containing polycyclic aromatic hydrocarbon It is a derivative of fluoranthene, where one of the carbon atoms in the aromatic ring system is replaced by a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 7-Azafluoranthene involves a transition metal-free aldol condensation/[1+2+3] annulation reaction. This method uses isocyanoacetates and 8-(alkynyl)-1-naphthaldehydes as starting materials. The reaction proceeds through a domino process, forming three new bonds and two rings in a single operation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the transition metal-free aldol condensation/[1+2+3] annulation reaction provides a scalable and efficient route for its synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7-Azafluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring system .
Aplicaciones Científicas De Investigación
7-Azafluoranthene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as a DNA intercalator.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 7-Azafluoranthene involves its ability to intercalate into DNA, disrupting the normal function of the DNA moleculeThe molecular targets and pathways involved in this process include the DNA double helix and various enzymes involved in DNA metabolism .
Comparación Con Compuestos Similares
Fluoranthene: A polycyclic aromatic hydrocarbon without nitrogen substitution.
Azulene: A bicyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Pyrazoloquinoline: A nitrogen-containing heterocycle with similar fluorescence properties.
Uniqueness of 7-Azafluoranthene: this compound is unique due to its nitrogen substitution, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications such as fluorescence probes and optoelectronic devices .
Propiedades
Número CAS |
206-49-5 |
|---|---|
Fórmula molecular |
C15H9N |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
11-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene |
InChI |
InChI=1S/C15H9N/c1-4-10-5-2-7-13-14(10)11(6-1)12-8-3-9-16-15(12)13/h1-9H |
Clave InChI |
XJWJTIKXJYAHBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)


![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)


![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)


![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)

